molecular formula C6H17NOSi B1309327 O-(tert-Butyldimethylsilyl)hydroxylamine CAS No. 41879-39-4

O-(tert-Butyldimethylsilyl)hydroxylamine

Cat. No.: B1309327
CAS No.: 41879-39-4
M. Wt: 147.29 g/mol
InChI Key: SSUCKKNRCOFUPT-UHFFFAOYSA-N
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Description

O-(tert-Butyldimethylsilyl)hydroxylamine is a chemical compound with the molecular formula C6H17NOSi. It is commonly used in organic synthesis, particularly in the preparation of hydroxamic acids. The compound is known for its ability to induce cleavage during solid-supported synthesis .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of O-(tert-Butyldimethylsilyl)hydroxylamine primarily involves its ability to induce cleavage reactions. The tert-butyldimethylsilyl group acts as a protecting group that can be selectively removed under specific conditions, allowing for the formation of hydroxamic acids and other derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(tert-Butyldimethylsilyl)hydroxylamine is unique due to its specific tert-butyldimethylsilyl protecting group, which provides stability and selectivity in synthetic reactions. This makes it particularly useful in the synthesis of hydroxamic acids and other sensitive compounds .

Properties

IUPAC Name

O-[tert-butyl(dimethyl)silyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17NOSi/c1-6(2,3)9(4,5)8-7/h7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUCKKNRCOFUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405612
Record name O-(tert-Butyldimethylsilyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41879-39-4
Record name O-(tert-Butyldimethylsilyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-(tert-Butyldimethylsilyl)hydroxylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What are the main applications of O-(tert-Butyldimethylsilyl)hydroxylamine in organic synthesis?

A1: this compound serves as a versatile reagent for introducing nitrogen into organic molecules. Its primary applications include:

  • Preparation of O-silyloximes: This reagent readily reacts with aldehydes and ketones to form O-silyloximes []. These oxime derivatives are valuable intermediates in various synthetic transformations.
  • Generation of nitrosoalkenes: Under specific reaction conditions, this compound can generate nitrosoalkenes []. These reactive intermediates are useful for synthesizing nitrogen-containing heterocycles and other complex molecules.
  • Generation of azadienes: this compound can be employed in the synthesis of azadienes [], important building blocks in the construction of nitrogen-containing heterocycles.

Q2: What are some important physical properties and handling considerations for this compound?

A2: this compound is available commercially as a colorless solid or liquid, depending on the specific derivative []. It is soluble in common organic solvents like hexane and chloroform but insoluble in water. Importantly, this reagent is moisture-sensitive and should be handled under anhydrous conditions using standard air-free techniques []. Storage should be under an inert atmosphere to prevent degradation.

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